molecular formula C20H25NO6 B3574787 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3574787
M. Wt: 375.4 g/mol
InChI Key: VXRMRSYIJXUOHL-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple methyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the dimethoxyphenyl group and the carboxylate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,5-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but has different reactivity and applications.

Uniqueness

3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

dimethyl 4-(2,3-dimethoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO6/c1-11-15(19(22)26-6)17(16(20(23)27-7)12(2)21(11)3)13-9-8-10-14(24-4)18(13)25-5/h8-10,17H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMRSYIJXUOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=C(C(=CC=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 4-(2,3-DIMETHOXYPHENYL)-1,2,6-TRIMETHYL-4H-PYRIDINE-3,5-DICARBOXYLATE

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